ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate
描述
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound is known for its ability to target and inhibit Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the growth and survival of cancer cells.
作用机制
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate works by selectively targeting and inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. By blocking the activity of BTK, ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate prevents cancer cells from proliferating and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth and metastasis. The compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate is its high selectivity for BTK, which minimizes the risk of off-target effects and reduces toxicity. However, one of the main limitations of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate is its relatively short half-life, which can limit its effectiveness in some cases.
未来方向
There are several future directions for the research and development of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate. One potential avenue is the investigation of its potential as a combination therapy with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of interest is the exploration of its potential in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Finally, further research is needed to optimize the dosing and administration of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate to maximize its therapeutic potential.
科学研究应用
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies, demonstrating significant anti-tumor activity and improved survival rates in animal models.
属性
IUPAC Name |
ethyl 4-[3-(4-tert-butylphenyl)propanoyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-5-25-19(24)22-14-12-21(13-15-22)18(23)11-8-16-6-9-17(10-7-16)20(2,3)4/h6-7,9-10H,5,8,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNVHYWWZNVPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。